molecular formula C6H6BrNO2S B1292026 3-Bromo-5-(methylsulfonyl)pyridine CAS No. 445491-71-4

3-Bromo-5-(methylsulfonyl)pyridine

Cat. No.: B1292026
CAS No.: 445491-71-4
M. Wt: 236.09 g/mol
InChI Key: CNAIMMQZMLBREW-UHFFFAOYSA-N
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Description

3-Bromo-5-(methylsulfonyl)pyridine: is an organic compound with the molecular formula C6H6BrNO2S and a molecular weight of 236.09 g/mol . This compound is characterized by a pyridine ring substituted with a bromine atom at the 3-position and a methylsulfonyl group at the 5-position. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Scientific Research Applications

Chemistry:

3-Bromo-5-(methylsulfonyl)pyridine is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine:

In biological research, this compound is used to study enzyme mechanisms and as a precursor for the synthesis of biologically active molecules

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and as a reagent in various chemical processes.

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . The application of the methodology developed in the study further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

Biochemical Analysis

Biochemical Properties

3-Bromo-5-(methylsulfonyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been found to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate .

Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways. For example, it can bind to kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby modulating their activity. The binding of this compound to kinases can alter the phosphorylation status of target proteins, leading to changes in cellular signaling and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival .

Moreover, this compound has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression levels of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and metabolism . Additionally, this compound can influence cellular metabolism by modulating the activity of metabolic enzymes and altering the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to specific biomolecules, such as enzymes and receptors. For example, this compound can bind to the active site of enzymes, leading to their inhibition or activation . This binding can result in changes in the enzyme’s conformation and activity, thereby affecting the biochemical pathways they regulate.

In addition to enzyme interactions, this compound can also interact with receptors on the cell surface or within the cell. These interactions can trigger downstream signaling events, leading to changes in cellular function. Furthermore, this compound can modulate gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures can lead to the degradation of this compound, resulting in the formation of degradation products that may have different biochemical properties .

In terms of long-term effects, this compound has been found to exert sustained effects on cellular function in both in vitro and in vivo studies. For example, chronic exposure to this compound can lead to persistent changes in gene expression, cellular signaling, and metabolism . These long-term effects highlight the importance of considering the temporal aspects of this compound’s action in biochemical studies.

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its threshold effects, as well as any toxic or adverse effects at high doses. It has been observed that low to moderate doses of this compound can produce beneficial effects on cellular function and metabolism without causing significant toxicity . At high doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity .

Threshold effects have also been identified, where specific dosages of this compound are required to achieve a particular biochemical or cellular response. These threshold effects are important for determining the optimal dosage range for therapeutic applications and for minimizing the risk of adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biochemical properties . The interaction of this compound with metabolic enzymes can also affect metabolic flux and the levels of key metabolites, thereby influencing cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-5-(methylsulfonyl)pyridine typically involves the bromination of 5-(methylsulfonyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 3-position .

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This may include controlling temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions:

3-Bromo-5-(methylsulfonyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or Grignard reagents are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boron reagents, and bases like potassium carbonate.

Major Products Formed:

    Substitution Reactions: Products include azides, thiols, and organometallic derivatives.

    Oxidation and Reduction Reactions: Products include sulfoxides and sulfones.

    Coupling Reactions: Products include biaryl compounds and other substituted pyridines.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(methylsulfonyl)pyridine depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the pyridine ring. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond between the pyridine ring and the coupling partner .

Comparison with Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)pyridine
  • 3-Bromo-5-(methylthio)pyridine
  • 3-Bromo-5-(methoxy)pyridine

Uniqueness:

3-Bromo-5-(methylsulfonyl)pyridine is unique due to the presence of both a bromine atom and a methylsulfonyl group on the pyridine ring. This combination of functional groups imparts specific reactivity and properties, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name

3-bromo-5-methylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-11(9,10)6-2-5(7)3-8-4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAIMMQZMLBREW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625390
Record name 3-Bromo-5-(methanesulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445491-71-4
Record name 3-Bromo-5-(methanesulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-(methylsulfonyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 3,5-dibromopyridine (2.96 g, 12.5 mmol) in diethyl ether (70 ml) at −78° C. was added n-butyllithium 1.6M in hexanes (8.6 ml, 13.7 mmol) and the resulting mixture was stirred in the cold for 3 hours. Dimethyl disulfide (1.12 ml, 12.5 mmol) was added and the mixture was warmed to room temperature, then partitioned between ether and water. To the crude product from evaporation of the organic phase was added tetrahydrofuran (80 ml), methanol (20 ml), oxone (17 g) and enough saturated aqueous sodium bicarbonate to afford a slightly basic medium. After stirring for 4 hours at room temperature, an excess of 1M aqueous sodium metabisulfite was added, the organic solvents were evaporated, and the residue was partitioned between ethyl acetate and water. The crude product from the organic phase was stirred in a small volume of ethyl acetate and filtered to afford the 3-Bromo-5-methylsulfonylpyridine compound as a solid.
Quantity
2.96 g
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
hexanes
Quantity
8.6 mL
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reactant
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70 mL
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solvent
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1.12 mL
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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